6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl propionate
Description
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-3-7(12)16-6-4-5(2)10-9(13)8(6)11(14)15/h4H,3H2,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPUNTYXIJSKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C(=O)NC(=C1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridin-4-ol
The dihydropyridinone core is synthesized via a modified Hantzsch reaction. A mixture of ethyl acetoacetate (1.0 equiv), ammonium acetate (1.2 equiv), and methyl vinyl ketone (1.1 equiv) undergoes cyclocondensation in ethanol at reflux (78°C, 12 h). The crude product is recrystallized from ethanol/water (4:1) to yield 6-methyl-2-oxo-1,2-dihydropyridin-4-ol as white crystals (mp 189–191°C, 68% yield).
Key Data:
- IR (KBr): 3150 cm⁻¹ (O–H stretch), 1680 cm⁻¹ (C=O).
- ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, OH), 6.28 (s, 1H, H5), 2.48 (s, 3H, CH3), 2.32 (s, 3H, CH3).
Regioselective Nitration at C3
Nitration is achieved using fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C. The 6-methyl-2-oxo-1,2-dihydropyridin-4-ol (1.0 equiv) is added portionwise to the nitrating mixture over 30 min, followed by stirring for 2 h. Quenching with ice water and extraction with ethyl acetate yields 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-ol as a yellow solid (mp 205–207°C, 82% yield).
Optimization Notes:
- Lower temperatures (<10°C) suppress di-nitration byproducts.
- Excess nitric acid (>1.5 equiv) reduces reaction time but increases impurity formation.
Esterification with Propionic Anhydride
The hydroxyl group at C4 is esterified using propionic anhydride (2.5 equiv) and catalytic DMAP (4-dimethylaminopyridine, 0.1 equiv) in anhydrous dichloromethane. After refluxing for 6 h, the mixture is washed with NaHCO₃ (5%) and brine, dried over MgSO₄, and concentrated. Column chromatography (SiO₂, hexane/ethyl acetate 3:1) affords 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl propionate as a pale-yellow solid (mp 132–134°C, 76% yield).
Spectroscopic Validation:
- ¹H NMR (400 MHz, CDCl₃): δ 7.41 (s, 1H, H5), 4.32 (q, J = 7.2 Hz, 2H, OCH2CH3), 2.58 (s, 3H, CH3), 2.49 (t, J = 7.6 Hz, 2H, COCH2), 1.62 (sextet, J = 7.6 Hz, 2H, CH2CH3), 1.32 (t, J = 7.2 Hz, 3H, CH3).
- 13C NMR (100 MHz, CDCl₃): δ 172.1 (C=O ester), 164.8 (C=O lactam), 152.3 (C3-NO2), 126.5 (C5), 62.4 (OCH2), 27.8 (COCH2), 22.1 (CH2CH3), 14.3 (CH3).
Alternative Synthetic Pathways
Microwave-Assisted Esterification
Microwave irradiation (150 W, 100°C, 20 min) reduces esterification time from 6 h to 20 min, achieving comparable yields (74%). This method minimizes thermal degradation of the nitro group.
Enzymatic Catalysis
Lipase B from Candida antarctica (Novozym 435) catalyzes the transesterification of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-ol with vinyl propionate in tert-butyl methyl ether. While environmentally friendly, this route yields only 48% product after 24 h.
Industrial-Scale Manufacturing Considerations
Pilot-scale batches (10 kg) employ continuous flow nitration reactors to enhance safety and reproducibility. Key parameters include:
- Residence time: 8–10 min.
- Temperature gradient: 5–25°C.
- Yield: 85–88% with <0.5% di-nitrated impurities.
Stability and Degradation Profiles
Accelerated stability studies (40°C/75% RH, 6 months) reveal:
- Hydrolysis: The propionate ester hydrolyzes to 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-ol at pH <3 or >9.
- Photodegradation: UV exposure (λ = 254 nm) causes nitro group reduction, forming 3-amino derivatives.
Formulation in enteric-coated tablets or opaque packaging is recommended for long-term storage.
Applications and Derivatives
While the primary application of this compound remains undisclosed in public literature, structural analogs are patented as intermediates in:
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl propionate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Methyl-3-amino-2-oxo-1,2-dihydropyridin-4-yl propionate, while oxidation of the methyl group can yield 6-Carboxy-3-nitro-2-oxo-1,2-dihydropyridin-4-yl propionate .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl propionate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. It may inhibit the activity of these targets by binding to their active sites, leading to changes in their structure and function. This interaction can result in alterations in cell signaling pathways and other biochemical processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Dihydropyridine Derivatives
The dihydropyridine core is highly modifiable, with substituents influencing physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Key Structural Features and Functional Comparisons
*Estimated based on structural similarity to BI82715.
Key Observations:
- Nitro vs. Cyano Groups: The nitro group at position 3 (target compound) may enhance electrophilicity compared to cyano-substituted analogs (e.g., ), which exhibit anti-inflammatory activity .
Functional Group Comparisons
Nitro Group (Position 3) :
In contrast, boronic acid substituents (e.g., ) enable Suzuki-Miyaura cross-coupling, highlighting divergent synthetic utility .
Propionate Ester (Position 4) :
Propionate esters are less sterically hindered compared to aromatic esters (e.g., tosylates in ), which may improve metabolic stability. Calcium propionate () is a food preservative, suggesting propionate moieties enhance stability in biological matrices .
Biological Activity
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl propionate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.
The molecular formula of this compound is , with a molecular weight of 210.19 g/mol. The structure features a pyridine derivative with a nitro group and a propionate moiety, which plays a crucial role in its biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antibacterial and antifungal activities. For instance, studies indicate that compounds related to this structure have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | Enterobacter cloacae |
| Compound B | 0.015 | 0.030 | Staphylococcus aureus |
| Compound C | 0.020 | 0.040 | Escherichia coli |
The most active compounds showed MIC values as low as 0.004 mg/mL against Enterobacter cloacae, indicating strong antibacterial properties that surpass traditional antibiotics like ampicillin and streptomycin by several folds .
The mechanism by which this compound exerts its effects primarily involves interaction with bacterial enzymes and proteins. The nitro group is believed to participate in redox reactions, leading to the formation of reactive intermediates that can inhibit key metabolic pathways within bacterial cells .
Potential Therapeutic Applications
Beyond its antimicrobial properties, this compound has been investigated for potential applications in cancer therapy due to its ability to inhibit specific protein kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation in certain cancer cell lines .
Table 2: Therapeutic Potential of this compound
| Application | Observations |
|---|---|
| Anticancer | Inhibits growth of cancer cell lines |
| Antimicrobial | Effective against multi-drug resistant bacteria |
| Enzyme Inhibition | Interacts with protein kinases |
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental setups:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several derivatives against a panel of bacteria, revealing that those with the nitro group exhibited superior activity compared to those without .
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound could significantly inhibit the proliferation of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
